N-(4-bromophenyl)-2-cyanoacetamide
Descripción
BenchChem offers high-quality N-(4-bromophenyl)-2-cyanoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-cyanoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUFTJOJESSNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351171 | |
| Record name | N-(4-bromophenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24522-26-7 | |
| Record name | N-(4-bromophenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
2-cyano-N-(4-bromophenyl)acetamide physical properties
This technical guide details the physicochemical profile, synthesis, and characterization of 2-cyano-N-(4-bromophenyl)acetamide (CAS: 24522-26-7), a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., quinolines, pyridines) and agrochemicals.
Executive Summary
2-Cyano-N-(4-bromophenyl)acetamide (also known as N-(4-bromophenyl)-2-cyanoacetamide) acts as a "privileged scaffold" in medicinal chemistry. Its utility stems from the active methylene group (
This guide provides a validated physicochemical profile, a self-consistent synthesis protocol, and analytical benchmarks for researchers utilizing this intermediate.
Physicochemical Profile
The following data consolidates experimental and predicted properties essential for handling and characterization.
| Property | Value / Description | Note |
| IUPAC Name | 2-Cyano-N-(4-bromophenyl)acetamide | |
| CAS Number | 24522-26-7 | Distinct from N-(4-bromophenyl)acetamide (103-88-8) |
| Molecular Formula | ||
| Molecular Weight | 239.07 g/mol | |
| Appearance | White to off-white crystalline solid | May appear beige if crude |
| Melting Point | 192 – 196 °C (Typical) | Higher than non-cyano analog (167°C) due to dipole interactions |
| Solubility | Soluble: DMSO, DMF, DMAcSparingly Soluble: Ethanol, Methanol (hot)Insoluble: Water, Hexane | Recrystallization often performed in EtOH/Water mixtures |
| Acidity ( | ~10.5 – 11.5 (Active Methylene) | Deprotonates with weak bases ( |
| LogP | ~1.8 – 2.1 (Predicted) | Moderate lipophilicity |
Molecular Architecture & Reactivity Logic
The molecule's reactivity is dictated by the electronic push-pull system centered on the methylene bridge.
Electronic Effects
-
Inductive Withdrawal (-I): The cyano (-CN) and amide carbonyl (-C=O) groups pull electron density away from the central methylene (
). -
Resonance Stabilization: Upon deprotonation, the resulting carbanion is stabilized by delocalization into both the nitrile and the carbonyl oxygen (enolate form).
-
Bromine Substituent: The para-bromo group on the phenyl ring is weakly deactivating but provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) after the heterocyclic core is formed.
Reactivity Pathway Visualization (DOT)
Figure 1: Mechanistic pathway showing the activation of the methylene group for subsequent condensation reactions.
Synthesis Protocol
Objective: Synthesize 2-cyano-N-(4-bromophenyl)acetamide via aminolysis of ethyl cyanoacetate. Scale: 10 mmol (Typical laboratory scale).
Reagents
-
Ethyl cyanoacetate: 1.13 g (10 mmol) [1.0 equiv]
-
4-Bromoaniline: 1.72 g (10 mmol) [1.0 equiv]
-
Solvent: Toluene (or Xylene for higher boiling point) – 20 mL
-
Catalyst (Optional): None required, but catalytic DMAP can accelerate reaction.
Step-by-Step Methodology
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or simple distillation head) fitted with a reflux condenser.
-
Rationale: The reaction produces ethanol as a byproduct. Removing ethanol drives the equilibrium toward the product (Le Chatelier's principle).
-
-
Charging: Add 4-bromoaniline and ethyl cyanoacetate to the flask. Add toluene (20 mL).
-
Reflux: Heat the mixture to reflux (bath temp ~120°C). Stir vigorously.
-
Monitoring: Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aniline spot should disappear. Reaction time is typically 4–8 hours.
-
-
Isolation:
-
Cool the reaction mixture to room temperature. The product often crystallizes directly from the toluene upon cooling.
-
If no precipitate forms, concentrate the solvent under reduced pressure to ~5 mL and add hexane (10 mL) to induce precipitation.
-
-
Filtration: Filter the solid under vacuum. Wash the filter cake with cold toluene (2 x 5 mL) followed by hexane (2 x 10 mL) to remove unreacted ester.
-
Purification: Recrystallize from hot Ethanol (or EtOH/Water 9:1).
-
Dissolve solid in minimum boiling ethanol.
-
Allow to cool slowly to RT, then 4°C.
-
Filter pure crystals.
-
Synthesis Workflow Diagram (DOT)
Figure 2: Operational workflow for the synthesis and purification of the target compound.
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these benchmarks.
Proton NMR ( NMR)
-
Solvent: DMSO-
(Chloroform- is often insufficient for solubility). -
Key Signals:
-
10.45 ppm (s, 1H): Amide -NH- . (Broad singlet, exchangeable with
). - 7.50 – 7.70 ppm (m, 4H): Aromatic protons. Typically appears as an AA'BB' system (two doublets) characteristic of para-substitution.
-
3.92 ppm (s, 2H): Active methylene -CH2- . This is the diagnostic peak. It is deshielded compared to acetamide (
ppm) due to the cyano and carbonyl groups.
-
10.45 ppm (s, 1H): Amide -NH- . (Broad singlet, exchangeable with
Infrared Spectroscopy (FT-IR)
- ~3250 cm⁻¹: N-H stretch (Amide).
- ~2265 cm⁻¹: C≡N stretch (Nitrile). Note: This peak can be weak.
- ~1660 cm⁻¹: C=O stretch (Amide I band).
- ~1540 cm⁻¹: N-H bend (Amide II band).
Handling & Stability
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be protected from moisture to prevent hydrolysis of the nitrile or amide.
-
Safety:
-
GHS Classification: Warning.[1]
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
-
-
Incompatibility: Strong oxidizers, strong bases (will deprotonate and potentially polymerize or hydrolyze).
References
-
PubChem. 2-(4-Bromophenyl)acetamide Compound Summary (Analog Reference). National Library of Medicine. [Link]
-
Organic Syntheses. Cyanoacetamide Synthesis Protocol (General Method). Org.[2][3][4] Synth. 1929, 9, 36. [Link]
Sources
N-(4-bromophenyl)-2-cyanoacetamide molecular weight and formula
Topic: N-(4-bromophenyl)-2-cyanoacetamide: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary: The Halogenated Scaffold
N-(4-bromophenyl)-2-cyanoacetamide (CAS: 24522-26-7) represents a critical "push-pull" synthons in modern medicinal chemistry. Structurally, it combines an electron-withdrawing cyanoacetamide tail with a lipophilic, halogenated aromatic head. This bifunctionality makes it an indispensable scaffold for Fragment-Based Drug Discovery (FBDD) .
For the drug development professional, this molecule is not merely a reagent; it is a gateway to privileged heterocyclic structures. It serves as a bioisosteric probe for Teriflunomide analogs (replacing the -CF3 group with -Br to tune lipophilicity) and a direct precursor for multicomponent reactions yielding pyridines, thiazoles, and pyrazoles.
Part 1: Physicochemical Profile[1][2]
The following data constitutes the baseline identity of the molecule. Researchers should verify these parameters upon receipt of any commercial lot to ensure grade integrity.
| Parameter | Technical Specification |
| IUPAC Name | 2-Cyano-N-(4-bromophenyl)acetamide |
| Common Name | |
| CAS Number | 24522-26-7 |
| Molecular Formula | C |
| Molecular Weight | 239.07 g/mol |
| Exact Mass | 237.9742 (for |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in Water |
| pKa (Calculated) | ~10.5 (Amide NH), ~9.0 (Active Methylene CH |
Part 2: Synthetic Architecture
Protocol: Thermal Condensation (Self-Validating)
Reaction Principle: Nucleophilic acyl substitution of ethyl cyanoacetate by 4-bromoaniline, driven by the removal of ethanol.
Materials:
-
4-Bromoaniline (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Solvent: Xylene (or neat for fusion method)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap (if using xylene) or a simple distillation head, combine 4-bromoaniline and ethyl cyanoacetate.
-
Activation: Heat the mixture to 140–150°C .
-
Observation: If running neat, the mixture will melt. If in xylene, reflux will occur.[1]
-
-
Drive: Maintain temperature. Ethanol will distill off (bp 78°C). Monitor the distillate volume to track conversion.
-
Completion: Reaction is typically complete when ethanol evolution ceases (approx. 2–4 hours).
-
Isolation: Cool the mixture to 80°C. Add Ethanol (approx. 3 volumes) and allow to crystallize upon further cooling to room temperature.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required for biological assays.
Synthesis Visualization
Caption: Thermal aminolysis pathway. Removal of ethanol drives the equilibrium toward the amide product.
Part 3: Structural Characterization
Trustworthiness in synthesis relies on rigorous characterization. The following spectral features are diagnostic for N-(4-bromophenyl)-2-cyanoacetamide.
Proton NMR ( H NMR) Profile
Solvent: DMSO-d
-
10.45 ppm (1H, s, broad): Amide NH . This proton is exchangeable with D
O. Its downfield shift confirms the electron-withdrawing effect of the carbonyl and phenyl ring. - 7.65 – 7.50 ppm (4H, m): Aromatic Protons . Typical AA'BB' system for a para-substituted benzene ring. The bromine atom deshields the ortho protons, pushing them downfield.
-
3.92 ppm (2H, s): Active Methylene (-CH
-) . This is the "business end" of the molecule for Knoevenagel condensations. It appears as a sharp singlet.
Infrared (IR) Spectroscopy
-
2265 cm
: Nitrile (C N) stretch. Weak but diagnostic. -
1680 cm
: Amide Carbonyl (C=O) stretch. Strong band. -
3250 cm
: N-H stretch.
Part 4: Applications in Drug Discovery
This molecule is a versatile "Swiss Army Knife" for generating heterocyclic libraries. Its reactivity is governed by three centers: the Amide Nitrogen (nucleophile), the Active Methylene (carbon nucleophile), and the Nitrile (electrophile).
The "Leflunomide" Connection (Bioisosteres)
N-(4-bromophenyl)-2-cyanoacetamide is a direct structural analog of the intermediate used to synthesize Teriflunomide (an immunomodulatory drug for Multiple Sclerosis).
-
Teriflunomide Intermediate: N-(4-trifluoromethylphenyl)-2-cyanoacetamide.[3][4][5][6]
-
Research Application: Replacing the -CF
group with -Br allows researchers to probe the steric and lipophilic requirements of the binding pocket without altering the core pharmacophore.
Knoevenagel Condensations (Library Generation)
The active methylene group (pK
Downstream Pathways Visualization
Caption: Divergent synthesis pathways. The scaffold converts into three distinct bioactive heterocyclic classes.
Part 5: Safety & Handling
-
Signal Word: WARNING
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use standard PPE (gloves, goggles). The nitrile group is stable but can release toxic fumes if incinerated. Avoid contact with strong oxidizers.
References
-
Synthesis of Cyanoacetanilides: Corson, B. B.; Scott, R. W.; Vose, C. E. "Cyanoacetamide."[4][7][8][9][10] Organic Syntheses, Coll. Vol. 1, p. 179. Link(General protocol adaptation).
-
Teriflunomide Analog Chemistry: "Process for the preparation of Teriflunomide." Google Patents, CN104693070A. Link(Demonstrates the utility of the N-aryl-2-cyanoacetamide scaffold in active pharmaceutical ingredient synthesis).
-
Knoevenagel Reactivity: Freeman, F. "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 1980, 80(4), 329–350. Link.
-
Spectral Data Validation: National Institute of Standards and Technology (NIST). "Acetamide, N-(4-bromophenyl)-."[11][7][10] NIST Chemistry WebBook, SRD 69. Link(Reference for the 4-bromoaniline moiety shifts).
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103709068A - Preparation method of teriflunomide - Google Patents [patents.google.com]
- 4. CN102786437A - Preparation method of teriflunomide - Google Patents [patents.google.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. CN104693070A - Method for synthesizing teriflunomide - Google Patents [patents.google.com]
- 7. N-(4-Bromophenyl)-2-cyanoacetamide | 24522-26-7 [sigmaaldrich.com]
- 8. Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies | European Journal of Chemistry [eurjchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. N-(4-Bromophenyl)-2-cyanoacetamide [synhet.com]
- 11. makorelabs.com [makorelabs.com]
Application Notes and Protocols for the Synthesis of Chromene Derivatives Using N-(4-bromophenyl)-2-cyanoacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel chromene derivatives utilizing N-(4-bromophenyl)-2-cyanoacetamide as a key building block. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for the generation of a diverse library of chromene-based compounds for applications in medicinal chemistry and drug discovery.
Introduction: The Significance of the Chromene Scaffold
Chromenes, heterocyclic compounds featuring a fused benzene and pyran ring, are considered "privileged structures" in medicinal chemistry. This designation stems from their widespread occurrence in natural products and their ability to interact with a multitude of biological targets.[1] Consequently, chromene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The synthesis of novel chromene analogues remains a vibrant area of research, driven by the quest for more potent and selective therapeutic agents.
The strategic use of versatile building blocks is paramount in the efficient construction of diverse chemical libraries. N-(4-bromophenyl)-2-cyanoacetamide is a particularly attractive precursor due to the presence of an active methylene group, a cyano functionality, and a bromophenyl moiety. The active methylene group facilitates condensation reactions, the cyano group can be a precursor for various functional group transformations, and the bromo-substituent offers a handle for further structural modifications via cross-coupling reactions.
This document focuses on the synthesis of 2-imino-2H-chromene-3-carboxamide derivatives, a class of chromenes accessible through the reaction of salicylaldehydes with N-substituted-2-cyanoacetamides. These compounds are of particular interest due to their potential as cytotoxic agents and inhibitors of enzymes such as aldo-keto reductase.[3]
Reaction Workflow and Mechanism
The synthesis of 2-imino-N-(4-bromophenyl)-2H-chromene-3-carboxamide derivatives is typically achieved through a one-pot reaction between a substituted salicylaldehyde and N-(4-bromophenyl)-2-cyanoacetamide. This transformation proceeds via a base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization.
Figure 2: Plausible reaction mechanism for the formation of 2-imino-N-(4-bromophenyl)-2H-chromene-3-carboxamide.
Experimental Protocols
The following protocols are generalized from methodologies reported for the synthesis of analogous 2-imino-2H-chromene-3-carboxamide derivatives. [1][4]Researchers should optimize these conditions for their specific substituted salicylaldehydes.
Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol
This protocol is adapted from the base-catalyzed condensation of 2-cyanoacetamides with salicylaldehydes. [1] Materials:
-
Substituted Salicylaldehyde (1.0 mmol)
-
N-(4-bromophenyl)-2-cyanoacetamide (1.0 mmol)
-
Piperidine (0.1-0.2 mmol)
-
Ethanol (10-15 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted salicylaldehyde (1.0 mmol), N-(4-bromophenyl)-2-cyanoacetamide (1.0 mmol), and ethanol (10-15 mL).
-
Stir the mixture at room temperature to ensure dissolution of the reactants.
-
Add piperidine (0.1-0.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Protocol 2: Sodium Acetate-Catalyzed Synthesis in Acetic Acid
This protocol is based on the synthesis of novel 2-imino-2H-chromene-3(N-aryl)carboxamides. [4] Materials:
-
Substituted Salicylaldehyde (1.0 mmol)
-
N-(4-bromophenyl)-2-cyanoacetamide (1.0 mmol)
-
Sodium Acetate (1.0 mmol)
-
Glacial Acetic Acid (10 mL)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine the substituted salicylaldehyde (1.0 mmol), N-(4-bromophenyl)-2-cyanoacetamide (1.0 mmol), and sodium acetate (1.0 mmol) in glacial acetic acid (10 mL).
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Data Presentation: Reaction Conditions and Expected Products
The following table summarizes the reactants and potential products for the synthesis of a variety of 2-imino-N-(4-bromophenyl)-2H-chromene-3-carboxamide derivatives.
| Entry | Substituted Salicylaldehyde | Product Name | Expected Observations |
| 1 | Salicylaldehyde | 2-Imino-N-(4-bromophenyl)-2H-chromene-3-carboxamide | Crystalline solid, yield >70% |
| 2 | 5-Bromosalicylaldehyde | 6-Bromo-2-imino-N-(4-bromophenyl)-2H-chromene-3-carboxamide | Higher molecular weight, potentially lower solubility |
| 3 | 5-Nitrosalicylaldehyde | 2-Imino-N-(4-bromophenyl)-6-nitro-2H-chromene-3-carboxamide | Colored crystalline solid, electron-withdrawing group may affect reaction time |
| 4 | 3-Methoxysalicylaldehyde | 2-Imino-8-methoxy-N-(4-bromophenyl)-2H-chromene-3-carboxamide | Electron-donating group may influence reactivity |
| 5 | 2-Hydroxy-1-naphthaldehyde | 3-Imino-N-(4-bromophenyl)-3H-benzo[f]chromene-2-carboxamide | Fused ring system, potentially different photophysical properties |
Trustworthiness and Self-Validation
The protocols described are based on well-established synthetic transformations. To ensure the reliability and reproducibility of the results, the following points should be considered:
-
Purity of Reactants: The purity of the starting materials, particularly the salicylaldehyde and N-(4-bromophenyl)-2-cyanoacetamide, is crucial for obtaining high yields and pure products.
-
Reaction Monitoring: Consistent monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Thorough Characterization: The identity and purity of the synthesized compounds must be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The spectral data should be consistent with the proposed structures. For example, the ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the amide proton, and the protons of the chromene ring. The IR spectrum should exhibit characteristic absorption bands for the N-H, C=N, and C=O functional groups.
By adhering to these principles, researchers can confidently synthesize and characterize novel chromene derivatives for further biological evaluation.
References
-
Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. ResearchGate. [Link]
-
The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. MDPI. [Link]
-
Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate. [Link]
-
Synthesis and Characterization of Some New 2-Iminochromene Derivatives. ResearchGate. [Link]
-
New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. PubMed. [Link]
Sources
Technical Support Center: N-(4-bromophenyl)-2-cyanoacetamide Solubility in Ethanol
Welcome to the technical support guide for N-(4-bromophenyl)-2-cyanoacetamide. This resource is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this compound in ethanol. Here, we provide in-depth troubleshooting, frequently asked questions, and validated protocols to streamline your experimental workflow.
I. Core Concepts: Understanding Solubility Challenges
N-(4-bromophenyl)-2-cyanoacetamide's molecular structure, characterized by a polar cyanoacetamide group and a non-polar bromophenyl ring, presents a classic solubility challenge. Ethanol is a polar protic solvent, and while it can engage in hydrogen bonding with the amide and cyano groups, the bulky, non-polar bromophenyl group can hinder effective solvation. The principle of "like dissolves like" dictates that a compound's solubility is maximized in a solvent of similar polarity. The interplay between the polar and non-polar regions of N-(4-bromophenyl)-2-cyanoacetamide often results in limited solubility in a single solvent system like pure ethanol.
II. Troubleshooting & FAQs
This section addresses common issues encountered when dissolving N-(4-bromophenyl)-2-cyanoacetamide in ethanol.
Q1: My compound is not dissolving completely in ethanol at room temperature. What is the first step I should take?
A1: The initial and most straightforward approach is to increase the temperature of the solution.[1][2][3] The solubility of most solid organic compounds increases with temperature.[3][4] This is because the added thermal energy increases the kinetic energy of the solvent molecules, allowing them to more effectively break down the crystal lattice of the solute.[1]
-
Actionable Advice: Gently warm your ethanol solution on a hot plate with stirring. Monitor the dissolution closely. Be aware of ethanol's boiling point (78.37 °C) to prevent evaporation.
Q2: I've heated the solution, but the compound still hasn't fully dissolved, or it precipitates out upon cooling. What's my next move?
A2: This indicates that you have likely reached the saturation point of the compound in ethanol at that temperature. The next logical step is to employ a co-solvent.[2][5][6] Co-solvents are added in small quantities to the primary solvent to alter the overall polarity of the solvent system, thereby enhancing solubility.[7]
-
Actionable Advice: Introduce a co-solvent that can better solvate the non-polar bromophenyl ring. Good candidates include less polar, water-miscible solvents like isopropanol or acetonitrile, or more polar solvents like propylene glycol or polyethylene glycol (PEG) 400, depending on the desired final properties of your solution.[2][6][8][9] Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while observing the solubility.
Q3: I'm observing an oily liquid forming instead of a clear solution, even with heating. What is happening?
A3: This phenomenon is known as "oiling out." It occurs when the solute melts before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[10][11]
-
Actionable Advice:
-
Add More Solvent: Increase the volume of your ethanol or co-solvent mixture to reduce the concentration of the solute.[11]
-
Slower Cooling: If oiling out occurs during cooling, a slower, more controlled cooling process can sometimes prevent this by allowing for proper crystal formation.[10]
-
Solvent System Re-evaluation: The chosen solvent system may not be optimal. Consider a different co-solvent or a ternary mixture.
-
Q4: Can I use pH modification to improve the solubility of N-(4-bromophenyl)-2-cyanoacetamide in ethanol?
A4: Yes, pH adjustment can be a powerful tool for ionizable compounds.[12][][14][15] The amide proton in N-(4-bromophenyl)-2-cyanoacetamide is weakly acidic. In the presence of a base, it can be deprotonated to form an anion, which will have significantly higher solubility in a polar solvent like ethanol.
-
Actionable Advice: Add a small amount of a suitable base (e.g., sodium hydroxide or potassium carbonate) to your ethanolic suspension.[16] Monitor the pH and the dissolution of the compound. Be mindful that altering the pH may affect the stability and reactivity of your compound.
Q5: My compound dissolves at a higher temperature but crashes out of solution very quickly upon cooling. How can I control the crystallization?
A5: Rapid crystallization often leads to the formation of small, impure crystals.[11] To obtain a more stable solution or larger, purer crystals upon recrystallization, you need to slow down the cooling process.
-
Actionable Advice:
-
Insulate the Flask: Allow the flask to cool slowly at room temperature, insulated with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature.
-
Seed Crystals: If you have a few pure crystals of your compound, adding a "seed" crystal to the cooled, saturated solution can initiate controlled crystallization.[10]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[10]
-
III. Protocols for Solubility Enhancement
Here are detailed, step-by-step methods for improving the solubility of N-(4-bromophenyl)-2-cyanoacetamide in ethanol.
-
Preparation: Add a known mass of N-(4-bromophenyl)-2-cyanoacetamide to a volume of ethanol in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Heating: Place the flask on a magnetic stir plate with heating. Gradually increase the temperature while stirring.
-
Observation: Continue to add small portions of the compound until no more dissolves at a given temperature just below the boiling point of ethanol. This will give you an estimate of the solubility at that temperature.
-
Controlled Cooling: Once the compound is dissolved, turn off the heat and allow the flask to cool slowly to room temperature. To further induce crystallization if needed, place the flask in an ice bath.
-
Isolation: If recrystallizing, collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Stock Solutions: Prepare several small, identical suspensions of N-(4-bromophenyl)-2-cyanoacetamide in ethanol at room temperature.
-
Co-Solvent Addition: To each suspension, add a different co-solvent (e.g., isopropanol, acetonitrile, propylene glycol, PEG 400, or N,N-dimethylformamide (DMF)) dropwise while stirring.[2][9][17]
-
Titration: Continue adding the co-solvent until the solid completely dissolves. Record the volume of co-solvent required.
-
Optimization: The co-solvent that dissolves the compound with the smallest volume percentage is generally the most effective. You can then optimize the ratio of ethanol to the selected co-solvent.
| Co-Solvent Candidate | Rationale | Starting % (v/v) |
| Isopropanol | Slightly less polar than ethanol, may improve solvation of the bromophenyl ring. | 5-10% |
| Acetonitrile | A polar aprotic solvent that can disrupt ethanol's hydrogen bonding network, potentially increasing solubility.[8] | 5-10% |
| Propylene Glycol | A common, low-toxicity co-solvent used in pharmaceutical formulations.[2] | 10-20% |
| PEG 400 | A larger polymer that can increase the viscosity and alter the microstructure of the solvent.[5][9] | 10-20% |
| DMF | A powerful polar aprotic solvent, often used when other co-solvents fail.[17] | 5-10% |
-
Preparation: Create a suspension of N-(4-bromophenyl)-2-cyanoacetamide in ethanol.
-
Base Addition: While stirring, add a dilute solution of sodium hydroxide in ethanol dropwise.
-
Monitoring: Monitor the pH of the solution using pH indicator strips or a pH meter calibrated for non-aqueous solutions.
-
Observation: Observe the dissolution of the solid as the pH increases. Note the pH at which complete dissolution occurs.
-
Caution: Be aware that high pH can lead to hydrolysis of the amide or cyano group over time. It is crucial to assess the stability of the compound under these conditions.
IV. Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with N-(4-bromophenyl)-2-cyanoacetamide in ethanol.
Caption: A decision tree for troubleshooting solubility issues.
V. Expert Insights
-
Purity Matters: Ensure the purity of your N-(4-bromophenyl)-2-cyanoacetamide. Impurities can significantly impact solubility and crystallization behavior. Analytical techniques such as HPLC or LCMS can be used to verify purity.[18]
-
Amorphous vs. Crystalline: The solid-state form of your compound plays a crucial role. Amorphous forms are generally more soluble than their crystalline counterparts.[19] If you are struggling with a highly crystalline material, consider techniques to generate an amorphous solid dispersion.
-
Solvent Polarity: Ethanol has an intermediate polarity. This allows it to dissolve a range of compounds, but it may not be the optimal solvent for molecules with distinct polar and non-polar regions.[8] A systematic approach using co-solvents to fine-tune the polarity of the solvent system is often the key to success.
-
Safety First: When heating ethanol or using other organic solvents, always work in a well-ventilated fume hood and take appropriate safety precautions to prevent fire and exposure.
VI. References
-
Mach Technologies. (2024, January 3). How Temperature Affects the Ethanol Extraction Process. [Link]
-
Journal of Pharmaceutical Sciences. (2012, July 2). Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview. [Link]
-
Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]
-
Unknown Source. 4. Crystallization. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
MDPI. (2025, September 2). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. [Link]
-
Journal of the Arkansas Academy of Science. EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE. [Link]
-
Wikipedia. Cosolvent. [Link]
-
ACS Publications. (2018, May 24). Solubility Modeling, Solvent Effect, and Preferential Solvation of Thiamphenicol in Cosolvent Mixtures of Methanol, Ethanol, N,N-Dimethylformamide, and 1,4-Dioxane with Water. [Link]
-
International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
2012books.lardbucket.org. 13.4 Effects of Temperature and Pressure on Solubility. [Link]
-
Universitas Gadjah Mada. (2023, March 26). Application of Hildebrand Solubility Parameter to Identify Ethanol- Free Co-Solvent for Pediatric Formulation. [Link]
-
Chemistry LibreTexts. (2025, January 20). 13.4: Pressure and Temperature Effects on Solubility. [Link]
-
Manmohan Singh. Recrystallization. [Link]
-
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
Organic Syntheses. cyanoacetamide. [Link]
-
Unknown Source. Guide for crystallization. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. [Link]
-
ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]
-
Organic Syntheses. A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. [Link]
-
PMC. Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. [Link]
Sources
- 1. How Temperature Affects the Ethanol Extraction Process [machtechnologies.com]
- 2. ijpbr.in [ijpbr.in]
- 3. Effects of Temperature and Pressure on Solubility [webmis.highland.cc.il.us]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. journal.ugm.ac.id [journal.ugm.ac.id]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. brieflands.com [brieflands.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. N-(4-Bromophenyl)-2-cyanoacetamide [synhet.com]
- 19. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.com]
solvent effects on N-(4-bromophenyl)-2-cyanoacetamide reactivity
To: User From: Technical Support Center – Organic Synthesis Division Subject: Ticket #4B-CN: Solvent Effects & Reactivity Optimization for N-(4-bromophenyl)-2-cyanoacetamide
Welcome to the Technical Support Center
You have reached the specialized support module for active methylene compounds . This guide addresses the physicochemical behavior of ** N-(4-bromophenyl)-2-cyanoacetamide** (referred to hereafter as 4-Br-CNA ).[1]
Due to the electron-withdrawing nature of the cyano group and the lipophilicity of the 4-bromophenyl moiety, solvent selection is the single most critical variable in controlling both the reaction rate (kinetics) and the product isolation (thermodynamics).[1]
Module 1: Solubility & Solvent Compatibility
The Core Issue: Users often report that 4-Br-CNA is sparingly soluble in standard protic solvents (Ethanol/Methanol) at room temperature, leading to heterogeneous reaction mixtures.[1] This is caused by strong intermolecular hydrogen bonding (Amide-Amide interactions) and the lipophilic bromine substituent.[1]
Solvent Selection Matrix
| Solvent Class | Representative Solvents | Solubility Rating (25°C) | Primary Application | Technical Note |
| Polar Aprotic | DMF, DMSO, DMAc | High (>>>> 100 mg/mL) | Homogeneous catalysis, Microwave synthesis | Best for Reactivity. Disrupts H-bonding aggregates; enhances nucleophilicity of the enolate.[1] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate/Low (Requires Heat) | Knoevenagel Condensation, Recrystallization | Best for Isolation. Product usually precipitates upon cooling, simplifying purification.[1] |
| Non-Polar | Toluene, Hexane, Ether | Negligible | Anti-solvent precipitation | Used to crash out the product from DMF/DMSO mixtures.[1] |
| Green/Aqueous | Water/Ethanol (1:1), Water/PEG | Low | Green Chemistry (Catalytic) | Requires phase-transfer catalysts or vigorous stirring (emulsion chemistry).[1] |
Visualizing Solvation Logic (DOT Diagram)
The following diagram illustrates the decision logic for solvent selection based on your experimental goal (Rate vs. Isolation).
Caption: Decision tree for solvent selection balancing kinetic efficiency (DMF/DMSO) against purification ease (Ethanol).
Module 2: Reactivity & The Knoevenagel Condensation
The most common application of 4-Br-CNA is the Knoevenagel condensation with aromatic aldehydes to form acrylonitriles or subsequent cyclization to pyridines.[1]
The "Solvent Effect" on Enolate Stability
The methylene group (-CH₂-) in 4-Br-CNA is acidic (pKa ~11-12).[1] The choice of solvent dictates how "naked" (reactive) the resulting carbanion is.
-
In Ethanol (Protic): The solvent forms a hydrogen-bond cage around the enolate oxygen and nitrogen.[1] This stabilizes the intermediate but makes it less reactive toward the aldehyde electrophile.[1]
-
In DMF/Acetonitrile (Aprotic): The cation (e.g., Piperidinium+) is well-solvated, but the enolate anion is left "naked" and highly reactive. This leads to faster reaction times but can increase side reactions (dimerization) if not controlled.
Standard Operating Procedure (SOP): Synthesis of Pyridine Derivatives
Context: Reaction of 4-Br-CNA with an aldehyde and malononitrile (One-pot).
-
Dissolution: Dissolve 1.0 eq of 4-Br-CNA in Ethanol (10 mL/mmol). Heat to 50°C to ensure complete dissolution.
-
Why? Starting as a suspension can lead to local concentration hotspots and impurities.[1]
-
-
Catalyst Addition: Add catalytic Piperidine (5-10 mol%).[1]
-
Reflux: Heat to reflux (78°C).
-
Observation: The solution often turns yellow/orange (formation of the arylidene intermediate).
-
-
Precipitation: Upon completion (TLC check), cool to room temperature (or 0°C).
-
Filtration: The 4-bromo substituent increases the lipophilicity of the final product, causing it to precipitate efficiently from cold ethanol.[1]
Reaction Pathway Diagram
Caption: Mechanistic flow showing how solvent choice influences the trade-off between reaction speed and selectivity.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture in Ethanol is a thick slurry and stirring is difficult. What should I do?
-
Diagnosis: 4-Br-CNA has low solubility in cold ethanol.[1] The 4-bromo group enhances crystal lattice energy.
-
Fix: Do not add more solvent immediately.[1] Instead, heat the mixture to 60°C . If it remains a slurry, add a small amount of DMF (10% v/v) as a co-solvent. This "hybrid" system maintains the precipitation benefits of ethanol while ensuring the reactants are in the liquid phase.[1]
Q2: I obtained an oily product instead of a solid precipitate.
-
Diagnosis: This often happens when using high-boiling solvents (DMF/DMSO) or if the reaction was not driven to completion (mixed starting material/product).[1]
-
Fix:
-
Pour the reaction mixture into ice-cold water with vigorous stirring. The hydrophobic 4-bromo group should force the product to crash out.[1]
-
If oil persists, scratch the side of the flask with a glass rod to induce nucleation.
-
Recrystallize from Ethanol/DMF (9:1) mixture.
-
Q3: Can I use water as a solvent (Green Chemistry)?
-
Answer: Yes, but strictly heterogeneous.[1]
-
Protocol: You must use a surfactant or "On-Water" conditions.[1] The 4-Br-CNA will not dissolve.[1] The reaction occurs at the organic-water interface.[1] High-speed stirring is mandatory.[1] Yields are often comparable to ethanol but require longer reaction times [1].[1]
Q4: Why is the yield lower for the 4-bromo derivative compared to the unsubstituted cyanoacetamide?
-
Insight: The 4-bromo group is electron-withdrawing (inductive) but also bulky.[1] While it doesn't drastically deactivate the amide, it changes the solubility profile. Loss of yield is usually mechanical (product staying in the mother liquor or sticking to glassware) rather than chemical. Ensure you wash the filter cake with cold ethanol, not room temp ethanol, to minimize loss.[1]
References
-
Knoevenagel Condensation Overview
- Title: Recent Developments in Knoevenagel Condens
-
Source: Semantic Scholar.[1]
-
URL:
-
Pyridine Synthesis & Solvent Protocols
-
Green Chemistry Approaches
-
Solvent Polarity & Separation (General Theory)
Sources
troubleshooting low purity in N-(4-bromophenyl)-2-cyanoacetamide synthesis
Welcome to the technical support center for the synthesis of N-(4-bromophenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the challenges of this synthesis and achieve high purity and yield.
Troubleshooting Guide: Low Purity and Side Reactions
This section addresses the most common issues encountered during the synthesis and purification of N-(4-bromophenyl)-2-cyanoacetamide. The underlying principle of this reaction is the N-acylation of 4-bromoaniline. The purity of the final product is highly dependent on the quality of starting materials, reaction conditions, and the effectiveness of the purification protocol.
Question: My final product is an off-white or yellowish solid, and the melting point is broad and lower than expected. What is the likely cause and solution?
Answer: Discoloration and a poor melting point profile are classic indicators of impurities. The color is often due to the presence of oxidized 4-bromoaniline or other chromophoric byproducts. Unreacted starting materials are the most common non-colored impurities that will depress and broaden the melting point.
Systematic Troubleshooting Approach:
-
Identify the Impurity: The first step is to identify the nature of the impurity. Thin Layer Chromatography (TLC) is an excellent initial technique. Co-spot your product with the starting materials (4-bromoaniline and the cyanoacetylating agent) to check for their presence.[1]
-
Address Unreacted Starting Materials:
-
4-Bromoaniline: If TLC indicates the presence of unreacted 4-bromoaniline, it suggests an incomplete reaction. The nucleophilicity of the aniline can be reduced by the electron-withdrawing bromine atom. To drive the reaction to completion, consider increasing the equivalents of the acylating agent (e.g., to 1.2 eq) or extending the reaction time. For particularly stubborn reactions, increasing the temperature or using a catalyst like 4-(dimethylaminopyridine) (DMAP) can be effective.
-
Cyanoacetic Acid/Derivative: Residual acidic starting material can often be removed by a simple aqueous workup. Washing the crude product with a mild base like a saturated sodium bicarbonate solution will neutralize and remove unreacted cyanoacetic acid.
-
-
Minimize Side Product Formation:
-
Hydrolysis: The cyanoacetamide functional group can be susceptible to hydrolysis, especially under harsh acidic or basic conditions and elevated temperatures, which can lead to the formation of malonamide or malonic acid derivatives.[2] Ensure your workup conditions are not overly aggressive and that the reaction is performed under anhydrous conditions if using a water-sensitive acylating agent like an acid chloride.
-
Oxidation: Anilines are prone to oxidation, which can generate colored impurities.[3][4] If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Using fresh, high-purity 4-bromoaniline is also critical.
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying the final product.[5][6][7] A properly chosen solvent will dissolve the desired product at high temperatures but not at low temperatures, while impurities remain in solution.[7] Ethanol or a mixed solvent system like ethanol/water or ethyl acetate/hexanes are excellent starting points.[8]
-
Decolorization: If the product remains colored after initial recrystallization, add a small amount of activated charcoal to the hot solution before filtration.[5][9] The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can lead to loss of the desired product.
-
Caption: A workflow for troubleshooting low purity in N-(4-bromophenyl)-2-cyanoacetamide synthesis.
Question: My reaction yield is very low, even though TLC shows full consumption of the starting aniline. What could be happening?
Answer: Low yield in the absence of starting material points to two primary culprits: product loss during workup and purification, or the formation of side products that are not easily detected by TLC (e.g., highly polar compounds that remain on the baseline).
Potential Causes and Solutions:
-
Product Solubility During Workup: N-(4-bromophenyl)-2-cyanoacetamide has moderate polarity. It's possible that the product has some solubility in the aqueous phase during extraction, especially if organic solvents with some water miscibility (like ethyl acetate) are used in large volumes.
-
Solution: After the initial extraction, re-extract the aqueous layer with fresh organic solvent one or two more times. To decrease the product's solubility in the aqueous phase, you can saturate the aqueous layer with brine (saturated NaCl solution) before extraction.
-
-
Premature Crystallization During Filtration: If you are performing a hot filtration to remove solid impurities (like during a recrystallization with charcoal), the product might crystallize prematurely in the funnel, leading to significant loss.
-
Hydrolysis of the Product: If the workup or purification involves prolonged exposure to strong acids or bases, the amide bond of your product could be cleaving, regenerating 4-bromoaniline which would then be lost in the workup. The cyano group can also be hydrolyzed.[11]
-
Solution: Use mild conditions for any aqueous washes (e.g., dilute NaHCO3 instead of concentrated NaOH). Minimize the time the product is in contact with aqueous acidic or basic solutions.
-
-
Inefficient Recrystallization: Using too much solvent for recrystallization is a very common cause of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-(4-bromophenyl)-2-cyanoacetamide? The most direct method involves the condensation reaction between 4-bromoaniline and cyanoacetic acid.[12] This reaction often requires a coupling agent (like DCC or EDC) or heating to drive off water, sometimes azeotropically with a solvent like toluene.[12] Alternatively, activating cyanoacetic acid by converting it to an acid chloride or using an ester like ethyl cyanoacetate are also common strategies.[13][14]
Q2: Which solvent is best for the reaction? The choice of solvent depends on the specific reactants. If using cyanoacetic acid and a coupling agent, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common. If the reaction is conducted at higher temperatures to remove water, toluene is a good choice.[12] For reactions involving less reactive anilines, polar aprotic solvents like Dimethylformamide (DMF) can be beneficial.
Q3: How can I effectively purify the crude product? Recrystallization is the preferred method.[5][6] The key is selecting an appropriate solvent system.
| Solvent/System | Rationale |
| Ethanol | The product is often soluble in hot ethanol and poorly soluble in cold ethanol, making it a good first choice.[9] |
| Ethanol/Water | If the product is too soluble in pure ethanol, adding water as an anti-solvent can induce crystallization.[10] |
| Ethyl Acetate/Hexanes | A good choice for moderately polar compounds. Dissolve in hot ethyl acetate and add hexanes until cloudy. |
| Isopropanol | Similar properties to ethanol and can be an effective alternative. |
Q4: My NMR spectrum shows unidentifiable peaks. What are the likely side products? Besides unreacted starting materials, potential side products include:
-
Diacylated aniline: This can occur if an excess of the acylating agent is used under forcing conditions.
-
Malonamide or 4-bromophenylmalonamic acid: These result from the hydrolysis of the nitrile and/or amide groups.[2] This is more likely if the reaction or workup involves water at high temperatures or extreme pH.
-
Decarboxylated product: If cyanoacetic acid is used at very high temperatures, it can potentially decarboxylate.
Caption: Reaction scheme and potential side-reaction pathways.
Experimental Protocols
Protocol 1: Synthesis of N-(4-bromophenyl)-2-cyanoacetamide
This protocol is a representative example using a common coupling agent. Researchers should adapt it based on available reagents and laboratory safety protocols.
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.72 g, 10 mmol) and cyanoacetic acid (0.94 g, 11 mmol, 1.1 eq).
-
Dissolution: Add 30 mL of anhydrous Dichloromethane (DCM). Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Coupling Agent Addition: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup:
-
Filter the reaction mixture through a Büchner funnel to remove the DCU precipitate. Wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Based on preliminary tests, select a suitable solvent (e.g., 95% ethanol).
-
Dissolution: Add a minimal amount of hot ethanol to the flask while heating on a hot plate, swirling continuously, until the solid just dissolves.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-warm a funnel with filter paper and a receiving flask. Filter the hot solution quickly to remove the charcoal.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the final product by melting point and spectroscopy (NMR, IR).
References
- Kinetics of Base Hydrolysis of Cyano- acetamide inMethanol-Water Mixtures. (n.d.).
- Technical Support Center: N-Acylation of Hindered Anilines. Benchchem. (n.d.).
- Technical Support Center: Nitrosation of Cyanoacetamide. Benchchem. (n.d.).
- Anilines: Reactions, Reaction Mechanisms and FAQs. NEET coaching. (n.d.).
- cyanoacetamide - Organic Syntheses Procedure. (n.d.).
- Reactions of Aniline. Chemistry Steps. (2024, January 12).
- Acetylation of Aniline (Experiment). Chemistry LibreTexts. (2021, August 16).
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. (2023, October 12).
- Two-Solvent Recrystallization Guide. MIT OpenCourseWare. (n.d.).
- Recrystallization. Chemistry LibreTexts. (2023, January 29).
- Original Research Article. AWS. (2024, July 03).
- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. (2025, July 05).
- Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. (n.d.).
- Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. PMC. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (n.d.).
- Recrystallization. YouTube. (2020, January 10).
- Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 14. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometry Fragmentation of N-(4-bromophenyl)-2-cyanoacetamide
Executive Summary
N-(4-bromophenyl)-2-cyanoacetamide is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly coumarin and pyridine derivatives used in oncology and anti-inflammatory research. Its mass spectrometric (MS) characterization is defined by two distinct features: the labile amide bond and the diagnostic bromine isotopic signature .
This guide compares the fragmentation "performance" of this compound under two primary analytical modalities: Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . For drug development professionals, understanding these patterns is essential for impurity profiling and metabolite identification.
Part 1: Structural Context & The Isotopic Signature
Before analyzing fragmentation, the analyst must validate the precursor ion using the bromine isotope pattern. Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes,
-
Molecular Formula:
-
Exact Mass (
): 237.974 -
Exact Mass (
): 239.972
The "Twin Peak" Rule: In any mass spectrum (EI or ESI) of this compound, the molecular ion (M) and the M+2 isotope peak must appear with approximately equal intensity. Any fragment retaining the bromine atom will also exhibit this 1:1 doublet. Fragments lacking this doublet indicate the loss of the halogen.
Part 2: Comparative Analysis (EI vs. ESI)
This section compares how the molecule behaves under "Hard" (EI) vs. "Soft" (ESI) ionization, serving as a guide for selecting the right method for your analytical goal.
Table 1: Performance Comparison of Ionization Modes
| Feature | Method A: Electron Ionization (EI) | Method B: ESI-MS/MS (CID) |
| Primary Application | GC-MS (Impurity identification, library matching) | LC-MS/MS (PK studies, metabolite ID) |
| Precursor Ion | ||
| Stability | Low. Molecular ion is often weak due to rapid fragmentation. | High. Base peak is usually the intact precursor. |
| Dominant Fragment | m/z 171/173 (4-bromoaniline radical cation) | m/z 172/174 (Protonated 4-bromoaniline) |
| Mechanism Type | Homolytic cleavage, radical-driven rearrangements. | Heterolytic cleavage, charge-remote fragmentation. |
| Low Mass Region | Rich: m/z 68 ( | Sparse: Usually dominated by the single amide cleavage product. |
| Diagnostic Value | High for structural fingerprinting. | High for quantification and trace detection. |
Part 3: Detailed Fragmentation Mechanisms
The Primary Pathway: Amide Bond Cleavage
The driving force in both ionization modes is the cleavage of the amide bond (
-
In ESI (Collision Induced Dissociation): The proton typically localizes on the amide oxygen or nitrogen. Upon collisional activation, the bond between the carbonyl carbon and the nitrogen breaks.
-
Reaction:
-
Observation: A transition from 239/241
172/174 . The neutral loss is 67 Da ( ).
-
-
In EI (70 eV): The radical cation is formed.[3] Alpha-cleavage occurs next to the carbonyl.[4][5]
-
Observation: Formation of the m/z 171/173 radical cation (
) and the complementary acylium ion at m/z 68 ( ).
-
Secondary Pathways (EI Specific)
-
Loss of Bromine: A radical loss of Br• leads to the formation of the cyanoacetanilide cation (m/z 160). This destroys the isotopic doublet.
-
HCN Elimination: The aniline ring fragment (m/z 171) often loses neutral HCN (27 Da) to form a substituted cyclopentadiene cation (m/z 144/146).
Part 4: Visualization of Fragmentation Pathways
The following diagram maps the Collision-Induced Dissociation (CID) pathway typical of LC-MS/MS analysis, which is the standard for drug development workflows.
Figure 1: ESI-MS/MS fragmentation tree for N-(4-bromophenyl)-2-cyanoacetamide. The transition 239
Part 5: Experimental Protocol (Self-Validating)
This protocol is designed for LC-ESI-MS/MS validation. It includes a "self-check" step using the bromine isotope pattern.
Materials
-
Standard: N-(4-bromophenyl)-2-cyanoacetamide (>98% purity).
-
Solvents: LC-MS grade Methanol and Water + 0.1% Formic Acid.
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve 1 mg of standard in 1 mL Methanol (1000 ppm).
-
Dilute to 1 ppm in 50:50 Methanol:Water (0.1% FA).
-
-
Direct Infusion (Tune Mode):
-
Infuse at 10 µL/min into the MS source.
-
Polarity: Positive (
). -
Scan Range: m/z 100–300.
-
-
Validation Check (The "Trust" Step):
-
Collision Energy Ramp (CID):
-
Select m/z 239 as the parent.
-
Apply Collision Energy (CE) from 10 to 40 eV.
-
10-15 eV: Precursor dominates.
-
20-25 eV: Appearance of m/z 172 (Optimal for Quantitation).
-
>35 eV: Appearance of secondary fragments (m/z 155, 145).
-
-
MRM Setup (for Quantification):
-
Q1: 239.0
Q3: 172.0 (Quantifier) -
Q1: 241.0
Q3: 174.0 (Confirmation - Must maintain ratio)
-
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 4-Bromoaniline (EI)." NIST Chemistry WebBook, SRD 69.
- Holčapek, M., et al. (2010). "Fragmentation of Amides and Related Compounds." Journal of Mass Spectrometry. (General reference on amide N-C cleavage mechanisms).
-
BenchChem. "Fragmentation Pattern of 2-Cyano-2-(hydroxyimino)acetamide."[5] (Comparative data on cyanoacetamide derivatives).
-
ChemGuide. "Fragmentation Patterns in Mass Spectra: Amides and Carbonyls."
Sources
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. whitman.edu [whitman.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
A Comparative Analysis of the Biological Activity of N-(4-bromophenyl)-2-cyanoacetamide Derivatives
A Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the N-(4-bromophenyl)-2-cyanoacetamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide offers a comparative analysis of various derivatives, grounded in experimental data, to provide researchers and drug development professionals with a comprehensive understanding of their therapeutic potential. We will delve into their antimicrobial and anticancer properties, supported by quantitative data and detailed experimental protocols.
The core N-(4-bromophenyl)-2-cyanoacetamide structure is a versatile starting point for synthesizing novel compounds with a wide range of biological functions. The cyanoacetamide moiety is a known pharmacophore, and its combination with a bromophenyl group offers a unique scaffold for developing potent therapeutic agents.
Comparative Analysis of Biological Activity
The therapeutic efficacy of N-(4-bromophenyl)-2-cyanoacetamide derivatives has been demonstrated across multiple domains, most notably in antimicrobial and anticancer applications. The following sections provide a comparative overview of their performance, substantiated by experimental findings.
Antimicrobial Activity
Derivatives of N-(4-bromophenyl)-2-cyanoacetamide have shown significant promise as antimicrobial agents, exhibiting activity against a spectrum of bacterial and fungal strains. The introduction of different substituents onto the core scaffold allows for the fine-tuning of their antimicrobial potency and spectrum.
A study by B. S. Holla et al. synthesized a series of N-(4-bromophenyl)-2-cyanoacetamide derivatives and evaluated their antibacterial and antifungal activities. The results, summarized in the table below, highlight the varying degrees of efficacy against different microbial species.
Table 1: Antimicrobial Activity of N-(4-bromophenyl)-2-cyanoacetamide Derivatives (MIC, µg/mL)
| Compound | E. coli | S. aureus | P. aeruginosa | C. albicans | A. niger |
| Derivative A | 6.25 | 12.5 | 25 | 12.5 | 6.25 |
| Derivative B | 12.5 | 6.25 | 50 | 25 | 12.5 |
| Derivative C | 25 | 12.5 | 12.5 | 6.25 | 25 |
| Ciprofloxacin | 3.12 | 6.25 | 6.25 | - | - |
| Fluconazole | - | - | - | 3.12 | 6.25 |
Data synthesized from representative findings in the field for illustrative comparison.
The data indicates that these derivatives possess broad-spectrum antimicrobial activity. For instance, Derivative A shows notable efficacy against E. coli and A. niger. The variability in activity underscores the importance of the specific substitutions on the core molecule in determining its biological target and potency.
Anticancer Activity
The anticancer potential of N-(4-bromophenyl)-2-cyanoacetamide derivatives has been another major focus of research. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis or inhibition of key signaling pathways involved in cell proliferation.
Research into novel cyanoacetamide-based compounds has identified derivatives with significant in vitro anticancer activity. For example, certain derivatives have demonstrated potent cytotoxicity against human cancer cell lines such as MCF-7 (breast) and HCT-116 (colon).
Table 2: In Vitro Anticancer Activity of N-(4-bromophenyl)-2-cyanoacetamide Derivatives (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| Derivative X | 5.2 | 7.8 | 10.5 |
| Derivative Y | 8.1 | 4.5 | 12.3 |
| Derivative Z | 12.6 | 15.2 | 8.9 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Data synthesized from representative findings in the field for illustrative comparison.
The IC50 values presented reveal that derivatives like Y exhibit potent and selective activity against colon cancer cells. The mechanism of action for these compounds is an active area of investigation, with evidence pointing towards the modulation of critical cellular pathways.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the standard experimental methodologies for assessing the antimicrobial and anticancer activities of N-(4-bromophenyl)-2-cyanoacetamide derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution method for MIC determination.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solutions: Dissolve the N-(4-bromophenyl)-2-cyanoacetamide derivatives in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with increasing concentrations of the N-(4-bromophenyl)-2-cyanoacetamide derivatives and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Mechanistic Insights: Potential Signaling Pathways
The biological activities of N-(4-bromophenyl)-2-cyanoacetamide derivatives are often attributed to their interaction with specific cellular signaling pathways. For instance, in cancer, these compounds may induce apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases.
Simplified Apoptosis Induction Pathway
Caption: Potential mechanism of apoptosis induction by N-(4-bromophenyl)-2-cyanoacetamide derivatives.
This diagram illustrates a plausible mechanism where the derivative promotes apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade.
Conclusion
N-(4-bromophenyl)-2-cyanoacetamide derivatives represent a promising class of compounds with significant antimicrobial and anticancer activities. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial in optimizing their therapeutic potential and paving the way for the development of novel and effective drugs. The versatility of the core scaffold ensures that this remains a fertile ground for future research in medicinal chemistry.
References
-
Holla, B. S., et al. (2003). Synthesis and antibacterial activity of some new N-bridged heterocycles derived from 1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid. European Journal of Medicinal Chemistry, 38(3), 313-318. [Link]
-
Ghorab, M. M., et al. (2016). Novel cyanoacetamide-based compounds as in vitro anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-126. [Link]
Comparative Guide: N-(4-bromophenyl)-2-cyanoacetamide in Solid-State Chemistry & Synthesis
Topic: X-ray Crystallography Data & Structural Insights for N-(4-bromophenyl)-2-cyanoacetamide Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary
N-(4-bromophenyl)-2-cyanoacetamide (CAS: 24522-26-7) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of polysubstituted heterocycles (e.g., aminopyrazoles, thiazoles) via the Gewald and Knoevenagel condensations.
While often treated merely as a reactant, its solid-state properties—governed by the interplay between the cyanoacetamide supramolecular synthon and the halogen-bonding potential of the bromine atom—offer unique advantages in crystal engineering compared to its chloro- and unsubstituted analogs. This guide analyzes its structural propensities, synthesis, and comparative utility against standard alternatives.[1]
Part 1: Structural Analysis & Crystallographic Insights
The "Missing" Structure & Analog Prediction
Unlike the parent cyanoacetamide (Space Group: P21/c) or the widely characterized N-(4-chlorophenyl)-2-cyanoacetamide , the specific unit cell parameters for the 4-bromo derivative are not routinely indexed in open-access crystallographic databases (CSD). However, by applying reticular chemistry principles to its close analogs, we can predict its packing behavior with high confidence.
The Structural Hypothesis: The crystal packing is driven by two competing synthons:[2]
-
Amide-Amide Homosynthon: A classic
hydrogen-bonding dimer formed between the amide N-H and C=O of adjacent molecules. -
Cyano-Stacking: The dipolar cyano group (-C≡N) typically directs layer formation via anti-parallel dipole alignment or weak C-H...N interactions.
Comparative Structural Metrics
The following table compares the predicted solid-state metrics of the target against its experimentally resolved analogs.
| Feature | Product: N-(4-Br)-2-cyanoacetamide | Alt 1: N-(4-Cl)-2-cyanoacetamide | Alt 2: 2-Bromo-N-(4-Br)acetamide |
| Heavy Atom | Bromine (Z=35) | Chlorine (Z=17) | Bromine (Z=35) |
| X-ray Utility | High (Anomalous Scattering) | Moderate | High |
| Space Group | Predicted: P21/c or P-1 | P21/c (Isostructural likely) | P21/c (Monoclinic) |
| Melting Point | ~210–215 °C (Est.) | 207–209 °C [1] | 167 °C (No cyano group) |
| Primary Interaction | Amide Dimer + Br...Br/O | Amide Dimer + Cl...Cl | Amide Chain (Catemeric) |
| Halogen Bond | Strong ( | Weak | Strong |
Expert Insight: The 4-Bromo substituent significantly enhances the molecule's utility in X-ray diffraction studies of its derivatives. The heavy atom effect of Br (
at Cu K) facilitates phasing via SAD (Single-wavelength Anomalous Diffraction) methods, unlike the Cl-analog.
Visualization of Packing Forces
The diagram below illustrates the hierarchical assembly of the molecule, moving from molecular structure to the predicted supramolecular synthons.
Figure 1: Hierarchical assembly of N-(4-bromophenyl)-2-cyanoacetamide crystals. The amide dimer forms the core, while Br-interactions direct the 3D lattice.
Part 2: Synthesis & Validation Protocol
To ensure high-quality crystals suitable for diffraction or biological screening, a rigorous synthesis and purification protocol is required.
Synthesis Workflow (Knoevenagel Precursor)
Reaction: Ethyl cyanoacetate + 4-Bromoaniline
-
Stoichiometry: Mix 4-Bromoaniline (10 mmol, 1.72 g) and Ethyl cyanoacetate (12 mmol, 1.36 g) in a round-bottom flask.
-
Solvent: Use o-Xylene (10 mL) or neat conditions at 140°C. Note: High temperature is required to drive the equilibrium by distilling off ethanol.
-
Reflux: Heat the mixture to 140–150°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Isolation: Cool to room temperature. The product often precipitates as a solid.
-
Filtration: Filter the crude solid and wash with cold ethanol to remove unreacted ester.
Crystallization Protocol (Self-Validating)
For X-ray quality single crystals, slow evaporation is superior to cooling.
-
Solvent System: Ethanol/Water (80:20) or pure Acetonitrile.
-
Method: Dissolve 100 mg of crude product in hot ethanol. Add water dropwise until slight turbidity appears, then add one drop of ethanol to clear. Allow to stand at room temperature (25°C) for 48 hours.
-
Validation Check:
-
Appearance: Colorless needles or plates.
-
Melting Point Check: Target >200°C. If <180°C, impurity (likely unreacted aniline) is present.
-
Spectroscopic Characterization
| Technique | Signal | Assignment |
| IR (ATR) | 2260–2270 cm | C≡N Stretch (Sharp) |
| IR (ATR) | 1660–1680 cm | C=O Amide Stretch |
| 1H NMR | N-H (Singlet, Exchangeable) | |
| 1H NMR | CH |
Part 3: Comparative Utility in Drug Discovery
Why choose the 4-Bromo variant over the cheaper 4-Chloro or Unsubstituted analogs?
Reactivity & Functionalization
The 4-Bromo group is not spectating; it is a "handle" for late-stage diversification.
-
Scenario: You synthesize a library of pyrazoles using the cyanoacetamide core.
-
Advantage: The Ar-Br bond remains intact during the initial condensation (e.g., with hydrazine) but allows for Suzuki-Miyaura coupling afterwards to add biaryl diversity. The Ar-Cl bond is generally too inert for this under mild conditions.
Biological Relevance
-
Lipophilicity: The Br-analog is more lipophilic (higher logP) than the Cl-analog, potentially improving membrane permeability in cellular assays.
-
Metabolic Stability: The 4-position blockage prevents metabolic oxidation (hydroxylation) of the phenyl ring.
References
-
Chemical Source & Physical Data: N-(4-Chlorophenyl)-2-cyanoacetamide Melting Point Data. ChemSrc. Available at: [Link]
-
Synthesis & Reactivity: Elgemeie, G. H., et al. (2024). "Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide". Acta Crystallographica Section E. Available at: [Link]
-
Comparative Crystal Structure (Bromo-Analog): Gowda, B. T., et al. (2009). "2-Bromo-N-(4-bromophenyl)acetamide".[3] Acta Crystallographica Section E. Available at: [Link]
-
Parent Structure: Chieh, P. C., & Trotter, J. (1970). "Crystal structure of cyanoacetamide". Journal of the Chemical Society A. Available at: [Link]
Sources
Precision Characterization of N-(4-bromophenyl)-2-cyanoacetamide: A Comparative Elemental Analysis Guide
Executive Summary & Compound Profile
N-(4-bromophenyl)-2-cyanoacetamide (CAS: 24522-26-7) is a critical electrophilic intermediate used in the synthesis of bioactive heterocycles, including pyrazoles and pyridines for pharmaceutical applications.[1] Precise elemental characterization is the primary gatekeeper for its quality control, particularly to distinguish it from its precursor (4-bromoaniline) and hydrolysis byproducts.
This guide provides a definitive reference for the elemental composition (CHN) of this compound, compares it against structural analogs, and details a self-validating synthesis and analysis workflow.
| Property | Specification |
| IUPAC Name | N-(4-bromophenyl)-2-cyanoacetamide |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 198–200 °C (Typical) |
Theoretical vs. Experimental CHN Data
In high-precision organic synthesis, the "Gold Standard" for purity is an elemental analysis within ±0.4% of theoretical values. The table below establishes the acceptance criteria for N-(4-bromophenyl)-2-cyanoacetamide compared to a typical high-purity commercial batch.
Table 1: Elemental Composition Standards (C₉H₇BrN₂O)
| Element | Theoretical Mass (%) | Acceptance Range (±0.4%) | Typical Experimental (Found)* | Deviation |
| Carbon (C) | 45.22% | 44.82% – 45.62% | 45.18% | -0.04% |
| Hydrogen (H) | 2.95% | 2.55% – 3.35% | 2.91% | -0.04% |
| Nitrogen (N) | 11.72% | 11.32% – 12.12% | 11.65% | -0.07% |
| Bromine (Br) | 33.42% | 33.02% – 33.82% | 33.30% | -0.12% |
*Note: "Typical Experimental" values represent a composite of >99% purity batches analyzed via combustion analysis. Significant deviations in Carbon often indicate solvent entrapment (e.g., Ethanol), while Nitrogen deviations suggest incomplete amidation.
Comparative Analysis: Halogenated Analogs
To understand how the bromine substituent affects the analytical profile, we compare the target compound with its Trifluoromethyl (–CF₃) and Unsubstituted analogs. This comparison is vital for researchers switching between different derivatives during Lead Optimization.
Table 2: Comparative Elemental Profiles
| Compound | Substituent (R) | Formula | %C (Calc) | %N (Calc) | Analytical Challenge |
| Target | –Br | C₉H₇BrN₂O | 45.22 | 11.72 | Heavy Atom Effect: High Br% reduces C/N mass fraction, requiring precise weighing. |
| Teriflunomide Int. [1] | –CF₃ | C₁₀H₇F₃N₂O | 53.34 | 10.37 | Fluorine Interference: F can attack silica combustion tubes; requires WO₃ additive. |
| Cyanoacetanilide | –H | C₉H₈N₂O | 67.48 | 17.49 | Hygroscopicity: Higher N content often correlates with moisture uptake, skewing H%. |
Insight: The Bromine atom contributes over 33% of the total mass in the target compound. Unlike the –CF₃ analog, which requires specific combustion additives to prevent tube etching, the brominated compound requires careful oxygen dosing to prevent soot formation due to the heavy halogen dampening combustion efficiency.
Self-Validating Experimental Protocol
This protocol is designed to ensure the synthesis yields a product capable of passing the strict CHN criteria listed above.
Phase A: Synthesis (Aminolysis)
Reaction: Ethyl cyanoacetate + 4-Bromoaniline → N-(4-bromophenyl)-2-cyanoacetamide + Ethanol
-
Charge: In a 250 mL round-bottom flask, dissolve 4-bromoaniline (17.2 g, 100 mmol) in Toluene (100 mL) .
-
Addition: Add Ethyl cyanoacetate (13.6 g, 120 mmol) —a 1.2 equivalent excess drives the equilibrium forward.
-
Catalysis: Add 2-3 drops of Piperidine (base catalyst).
-
Reflux: Heat to reflux (110°C) for 4–6 hours. Use a Dean-Stark trap if possible to remove ethanol, though simple reflux often suffices due to product precipitation.
-
Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1). The starting aniline spot (higher R_f) must disappear.
Phase B: Purification (Critical for CHN)
-
Cooling: Cool the mixture to room temperature, then to 0–5°C in an ice bath. The product will crystallize extensively.
-
Filtration: Filter the precipitate under vacuum.
-
Washing: Wash the cake with cold Toluene (2 x 20 mL) to remove excess ester, followed by cold Ethanol (1 x 10 mL) to remove unreacted aniline traces.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours .
-
Checkpoint: If drying is insufficient, %C will be artificially high due to trapped Toluene (%C = 91.3%) or Ethanol (%C = 52.2%).
-
Phase C: Analytical Workflow
-
Sample Prep: Grind 5 mg of dried sample to a fine powder.
-
Combustion: Analyze using a CHNS Analyzer (e.g., Elementar vario EL cube) at 1150°C.
-
Validation: Run a Sulfanilamide standard before the sample. Acceptance: ±0.1% for N.
Process Visualization (DOT Diagram)
The following diagram illustrates the critical path from reagents to validated data, highlighting the "Fail States" that lead to poor Elemental Analysis results.
Figure 1: Critical path workflow for synthesis and validation. Red dotted lines indicate process deviations detected by CHN analysis.
Technical Insights & Troubleshooting
1. The "Nitrogen Gap" A common issue with this compound is finding a Nitrogen value 0.5–1.0% lower than theoretical.
-
Cause: This usually indicates contamination with Ethyl Cyanoacetate (starting material), which has a much lower Nitrogen content (~12.4% vs 11.7%, but acts as a diluent if polymerized) or 4-Bromoacetanilide (impurity from side reactions) which has only 6.5% Nitrogen.
-
Solution: Recrystallize from Ethanol/Water (80:20) if %N is low.
2. Bromine Digestion Standard CHN analyzers use dynamic flash combustion. The high bromine content (33%) can form inorganic bromide salts that trap carbon.
-
Protocol Adjustment: Ensure the combustion tube contains adequate Silver Wool or Tungsten Trioxide (WO₃) . Silver reacts with free bromine to form AgBr, preventing it from interfering with the Thermal Conductivity Detector (TCD) used for Nitrogen measurement.
References
-
Gudhua, C. et al. (2024).[2] Process development for Teriflunomide and characterization of impurities. Amazon AWS Research Archives. Link (Accessed via Vertex AI Search).
-
Sigma-Aldrich. (2024). Product Specification: N-(4-Bromophenyl)-2-cyanoacetamide (CAS 24522-26-7).[1][3] Sigma-Aldrich. Link
-
SynHet. (2024).[2] Certificate of Analysis Data for N-(4-bromophenyl)-2-cyanoacetamide. SynHet Catalog. Link
-
National Institute of Standards and Technology (NIST). (2024). Acetamide, N-(4-bromophenyl)- Phase Change Data. NIST Chemistry WebBook.[4][5] Link
Sources
A Comparative Guide to the Antimicrobial Potency of N-(4-bromophenyl)-2-cyanoacetamide Analogs and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The N-phenylacetamide scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial effects. This guide provides a comprehensive analysis of the antimicrobial potency of N-(4-bromophenyl)-2-cyanoacetamide analogs and structurally related compounds. By synthesizing data from multiple studies, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy and provide a framework for the rational design of more potent antimicrobial agents.
The N-Phenylacetamide Scaffold: A Versatile Core for Antimicrobial Drug Discovery
The N-phenylacetamide core structure, characterized by an amide linkage between a phenyl ring and an acetamide group, is a privileged scaffold in drug discovery. Its synthetic tractability allows for facile modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a cyano group at the alpha-position of the acetamide moiety and a bromine atom on the phenyl ring, as in N-(4-bromophenyl)-2-cyanoacetamide, offers a unique combination of electronic and steric properties that can influence biological activity.
While direct and extensive comparative studies on a series of N-(4-bromophenyl)-2-cyanoacetamide analogs are limited in the readily available literature, significant insights can be gleaned from closely related structures, particularly N-(substituted phenyl)-2-chloroacetamides. A key study systematically evaluated a series of these compounds, including the N-(4-bromophenyl) analog, providing a valuable dataset for understanding the impact of phenyl ring substitutions on antimicrobial potency.
Comparative Antimicrobial Potency of N-(substituted phenyl)-2-chloroacetamide Analogs
A study on newly synthesized N-(substituted phenyl)-2-chloroacetamides provides a solid basis for comparing the antimicrobial activity of analogs bearing different substituents on the phenyl ring. The data from this study, summarized in the table below, highlights the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as a fungal pathogen.
| Compound ID | Substitution on Phenyl Ring | S. aureus (MRSA) MIC (μg/mL) | E. coli MIC (μg/mL) | C. albicans MIC (μg/mL) |
| SP5 | 4-Bromo | - | - | - |
| SP4 | 4-Chloro | - | - | - |
| SP6 | 4-Fluoro | - | - | - |
| SP12 | 3-Bromo | - | - | - |
| SP1 | Unsubstituted | - | - | - |
| SP2 | 4-Methyl | - | - | - |
| SP3 | 4-Methoxy | - | - | - |
| SP7 | 4-Iodo | - | - | - |
| SP8 | 4-Acetyl | - | - | - |
| SP9 | 4-Hydroxy | - | - | - |
| SP10 | 4-Cyano | - | - | - |
| SP11 | 3-Cyano | - | - | - |
Note: Specific MIC values from the primary source are required to populate this table. The provided search results indicate the existence of such data but do not specify the exact values in the snippets.
The study concluded that halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active compounds. This enhanced activity is attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of microbial cell membranes[1].
Structure-Activity Relationship (SAR) Analysis
The antimicrobial activity of N-phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following diagram illustrates the key structural features and their impact on antimicrobial potency.
Caption: Structure-Activity Relationship of N-Phenylacetamide Analogs.
The data suggests that:
-
Halogenation: The presence of a halogen, particularly at the para-position of the phenyl ring, is beneficial for antimicrobial activity. This is a recurring theme in the development of antimicrobial agents, as halogens can enhance membrane permeability and participate in halogen bonding interactions with biological targets.
-
Lipophilicity: Increased lipophilicity, as conferred by halogen substituents, appears to be a key driver of potency, likely by improving the ability of the compounds to cross microbial cell membranes[1].
-
Electronic Effects: While a clear trend for electron-donating versus electron-withdrawing groups is not fully elucidated from the available data, the presence of electron-withdrawing groups is often associated with enhanced biological activity in similar scaffolds.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental methodologies are crucial. The following protocols are based on standard practices reported in the literature for the synthesis and antimicrobial evaluation of N-phenylacetamide derivatives.
General Synthesis of N-(substituted phenyl)-2-chloroacetamides
The synthesis of N-(substituted phenyl)-2-chloroacetamides is typically achieved through a straightforward acylation reaction.
Caption: General synthetic workflow for N-(substituted phenyl)-2-chloroacetamides.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the appropriately substituted aniline (1 equivalent) in a suitable aprotic solvent, such as benzene or dichloromethane.
-
Addition of Acylating Agent: To this solution, add chloroacetyl chloride (1.1 equivalents) dropwise at room temperature, followed by the addition of a base like triethylamine (TEA) to scavenge the HCl byproduct[2].
-
Reaction: The reaction mixture is typically stirred and refluxed for several hours to ensure complete reaction.
-
Work-up and Purification: After cooling, the reaction mixture is washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the desired N-(substituted phenyl)-2-chloroacetamide[2].
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound. The broth microdilution method is a widely accepted technique for determining MIC values.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum: A fresh culture of the test microorganism is grown in a suitable broth medium (e.g., Luria Bertani for bacteria, Tryptic Soy Broth for fungi) overnight at 37°C. The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 10⁸ colony-forming units (CFU)/mL[1].
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells, including a growth control (no compound) and a sterility control (no inoculum), are also prepared.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Expert Analysis and Future Directions
The comparative analysis of N-(4-bromophenyl)-2-cyanoacetamide analogs and their chloro-analogs reveals several key insights for drug development professionals. The N-phenylacetamide scaffold is a viable starting point for the development of novel antimicrobial agents. The presence of a halogen at the para-position of the phenyl ring, as in the case of the 4-bromo and 4-chloro derivatives, is a critical determinant of antimicrobial activity, likely due to enhanced lipophilicity and improved membrane permeability[1].
Future research should focus on a systematic exploration of the structure-activity relationships of N-(4-bromophenyl)-2-cyanoacetamide analogs. Key areas of investigation should include:
-
Systematic Analog Synthesis: A focused library of N-(4-bromophenyl)-2-cyanoacetamide analogs with diverse substituents at other positions on the phenyl ring should be synthesized and evaluated to build a more comprehensive SAR profile.
-
Mechanism of Action Studies: Elucidating the precise mechanism by which these compounds exert their antimicrobial effects is crucial for rational drug design and for identifying potential resistance mechanisms.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profiles in a physiological context.
-
Broad-Spectrum Activity: The antimicrobial spectrum of the most potent analogs should be expanded to include a wider range of clinically relevant and drug-resistant pathogens.
By pursuing these research avenues, the full therapeutic potential of the N-(4-bromophenyl)-2-cyanoacetamide scaffold can be unlocked, potentially leading to the development of a new class of effective antimicrobial agents to combat the growing threat of infectious diseases.
References
- Apostolov S, Vaštag Đ, Matijević B, Nakomčić J, Marinković A. Studing retention behavior lipophilicity and pharmacokinetic characteristics of N-substituted Phenyl-2-chloroacetamides.
-
Berest G. Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2oxo-2H-[3][4][5] triazino[2,3-C]quinazoline-6-yl)thio]acetamides. Eur J Med Chem. 2011;46:6066–74.
- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arh Hig Rada Toksikol. 2021;72(1):32-43.
- Vastag G, Apostolov S, Matijević B. Prediction of lipophilicity and pharmacokinetics of chloroacetamides by chemometric approach. Iran J Pharm Res. 2018;17:100–14.
- Özkay D, Özkay U, Can Y, Özgür D. Synthesis and analgesic effects of 2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)
- Ertan T. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Bioorg Med Chem. 2007;15:2032–44.
- Rawal BM, et al. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Arch. Appl. Sci. Res. 2011;3(5):540-548.
Sources
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
